N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine
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Overview
Description
N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine is a synthetic organic compound that belongs to the class of naphthalene-based amines. This compound has garnered significant interest in scientific research due to its role as a crucial building block for synthesizing various pharmacologically active compounds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine typically involves the reaction of 7-methoxy-1-naphthaldehyde with benzylamine under specific conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride to facilitate the formation of the desired amine product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohol derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Naphthoquinones
Reduction: Alcohol derivatives
Substitution: Substituted amines and other derivatives
Scientific Research Applications
N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine has diverse applications in scientific research, including:
Medicinal Chemistry: It serves as a building block for synthesizing pharmacologically active compounds used in drug development.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules.
Biological Studies: It is employed in studies investigating the biological activity of naphthalene-based compounds.
Industrial Applications: The compound is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may act as an inhibitor or activator of certain enzymes, thereby influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-(1-naphthyl)ethanamine
- N-benzyl-2-(6-methoxy-1-naphthyl)ethanamine
- N-benzyl-2-(8-methoxy-1-naphthyl)ethanamine
Uniqueness
N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine is unique due to the specific position of the methoxy group on the naphthalene ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.
Biological Activity
N-benzyl-2-(7-methoxy-1-naphthyl)ethanamine, often referred to in research as a derivative of the naphthalene family, has garnered attention due to its potential biological activities, particularly in the context of neurodegenerative diseases and cancer therapeutics. This article provides a detailed overview of its biological activity, including structure-activity relationships (SAR), enzyme inhibition studies, and cytotoxicity assessments.
Chemical Structure and Derivatives
The compound this compound features a naphthalene moiety substituted with a methoxy group at the 7-position and a benzyl group. This structural configuration is crucial for its biological activity. The methoxy group enhances lipophilicity, which is often associated with increased membrane permeability and biological efficacy.
Enzyme Inhibition Studies
Recent studies have highlighted the compound's dual inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease. For instance, a derivative known as 7av was shown to inhibit AChE with an IC50 value of 0.176 µM and BChE with an IC50 value of 0.37 µM, indicating potent anti-cholinesterase activity .
Table 1: Inhibition Potency of N-benzyl Derivatives
Compound | AChE IC50 (µM) | BChE IC50 (µM) |
---|---|---|
7av | 0.176 | 0.37 |
7a | 0.20 | 0.60 |
7aq | 0.08 | Not determined |
The non-competitive inhibition mechanism was confirmed through enzyme kinetics studies, which revealed that 7av binds to both the catalytic and peripheral anionic sites of AChE . Molecular docking studies further elucidated the binding interactions, suggesting that hydrophobic interactions between the naphthalene ring and active site residues play a significant role in its inhibitory action.
Cytotoxicity and Neuroinflammation
Cytotoxicity assays conducted on various cell lines, including J774A.1 macrophages and primary astrocytes, demonstrated that 7av exhibits moderate toxicity with a GI50 value around 6.25 µM . While it reduced cell viability in both cell types, it was comparatively less toxic to astrocytes, indicating a potential therapeutic window.
Moreover, the compound's effect on neuroinflammation was assessed through IL-1β level measurement in nigericin-induced models; however, no statistically significant anti-inflammatory effects were observed, suggesting that while 7av may have neuroprotective properties via cholinesterase inhibition, its role in modulating inflammation requires further investigation .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications in the benzyl moiety significantly affect biological activity. For example, substituting electron-withdrawing groups on the benzyl ring enhances inhibitory potency against cholinesterases . The positioning of methoxy groups also plays a critical role; moving from the 3,4 to the 3,5 positions on the phenyl ring markedly increases AChE inhibition efficacy .
Properties
IUPAC Name |
N-benzyl-2-(7-methoxynaphthalen-1-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO/c1-22-19-11-10-17-8-5-9-18(20(17)14-19)12-13-21-15-16-6-3-2-4-7-16/h2-11,14,21H,12-13,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVXOKQNNRMMST-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=CC=C2CCNCC3=CC=CC=C3)C=C1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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